molecular formula C18H14BrN3O2 B2778314 3-bromo-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide CAS No. 1428380-69-1

3-bromo-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide

Cat. No.: B2778314
CAS No.: 1428380-69-1
M. Wt: 384.233
InChI Key: AFDSRUAMKCHQQB-UHFFFAOYSA-N
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Description

3-bromo-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide is a complex organic compound that features a bromine atom, a pyridazinone moiety, and a benzamide group

Preparation Methods

The synthesis of 3-bromo-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the bromination of a suitable precursor, followed by the formation of the pyridazinone ring and subsequent coupling with a benzamide derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity. Industrial production methods may scale up these reactions using continuous flow processes and optimized reaction conditions to achieve efficient and cost-effective synthesis.

Chemical Reactions Analysis

3-bromo-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halogenating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-bromo-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 3-bromo-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide include other brominated benzamides and pyridazinone derivatives These compounds share structural similarities but may differ in their chemical reactivity and biological activities

References

Properties

IUPAC Name

3-bromo-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O2/c1-22-17(23)10-9-16(21-22)14-7-2-3-8-15(14)20-18(24)12-5-4-6-13(19)11-12/h2-11H,1H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDSRUAMKCHQQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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